N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 3-methoxyphenyl carbamoyl moiety. Its synthesis likely involves nucleophilic substitution and coupling reactions, as inferred from analogous imidazole-benzamide preparations in the literature (e.g., triazole-thione tautomerization and S-alkylation steps described in ) .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-34-22-7-4-6-20(15-22)30-24(32)17-35-26-28-13-14-31(26)21-11-9-18(10-12-21)25(33)29-16-19-5-2-3-8-23(19)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVVVFCNDNNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with 2-fluorobenzyl chloride under basic conditions to form the N-[(2-fluorophenyl)methyl]benzamide intermediate.
Introduction of the Imidazolyl Group: The intermediate is then reacted with 2-mercapto-1H-imidazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to introduce the imidazolyl group.
Attachment of the Methoxyphenyl Group: Finally, the compound is treated with 3-methoxyphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous imidazole-benzamide derivatives:
Key Observations:
Substituent Effects on Activity: The sulfanyl-carbamoyl moiety in the target compound (vs. simpler imidazole linkages in ) may enhance interactions with cysteine-rich enzymatic targets (e.g., fungal lanosterol 14α-demethylase) . The 3-methoxyphenyl group could improve metabolic stability compared to halogenated phenyl derivatives (e.g., 3-chloro-4-fluorophenyl in ), as methoxy groups often reduce oxidative degradation .
Biological Activity Trends: Antifungal activity correlates with dithiocarbamoyl or sulfanyl substituents (e.g., ’s MIC₅₀ = 12.5 µg/mL) . Cardiovascular activity is prevalent in compounds with ionizable side chains (e.g., diethylaminoethyl in ), which facilitate ion-channel interactions.
Synthetic Methodology :
Biological Activity
N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a fluorophenyl group, an imidazole moiety, and a methoxyphenyl carbamoyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent investigations have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For example, a study using the NCI DTP protocol showed promising results in the "60 lines screening," highlighting its potential effectiveness against different cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5.0 - 15.0 | |
| Antitubercular | Mycobacterium tuberculosis | 7.05 (IC90) | |
| Enzyme Inhibition | IKKβ | IC50 < 10 |
Case Studies and Research Findings
- Anticancer Studies : In one study, this compound was tested against multiple cancer cell lines. The compound showed selective cytotoxicity with an IC50 value ranging from 5 to 15 μM across different cell types, suggesting its potential as a chemotherapeutic agent .
- Antitubercular Activity : Another significant finding was its activity against Mycobacterium tuberculosis. The compound demonstrated an IC90 of 7.05 μM, indicating a strong inhibitory effect on the bacterium without acute cellular toxicity towards human lung fibroblast cells .
- Enzyme Inhibition : The compound has also been evaluated for its role as an IKKβ inhibitor, which is crucial in inflammatory pathways and cancer progression. The results indicated potent inhibition at concentrations below 10 μM, highlighting its potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
